molecular formula C10H12O2 B13062923 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol

3,4-Dihydro-1H-2-benzopyran-6-ylmethanol

Cat. No.: B13062923
M. Wt: 164.20 g/mol
InChI Key: OXCBSLIMQWCMHP-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-2-benzopyran-6-ylmethanol is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by a benzopyran ring system with a hydroxymethyl group attached to the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 6-formyl-3,4-dihydro-2H-1-benzopyran using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-2-benzopyran-6-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alcohol or ether.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-formyl-3,4-dihydro-2H-1-benzopyran or 6-carboxy-3,4-dihydro-2H-1-benzopyran.

    Reduction: Formation of this compound or its corresponding ether.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

3,4-Dihydro-1H-2-benzopyran-6-ylmethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The benzopyran ring system can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1-benzopyran: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.

    6-Hydroxy-3,4-dihydro-2H-1-benzopyran: Contains a hydroxyl group at the sixth position instead of a hydroxymethyl group.

    3,4-Dihydro-2H-1-benzopyran-6-ylboronic acid: Contains a boronic acid group at the sixth position, which can be used in various chemical reactions.

Uniqueness

3,4-Dihydro-1H-2-benzopyran-6-ylmethanol is unique due to the presence of the hydroxymethyl group, which imparts specific chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential biological effects make it a valuable molecule in research and industry.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3,4-dihydro-1H-isochromen-6-ylmethanol

InChI

InChI=1S/C10H12O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5,11H,3-4,6-7H2

InChI Key

OXCBSLIMQWCMHP-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C=C(C=C2)CO

Origin of Product

United States

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